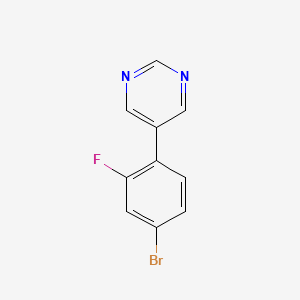

5-(4-Bromo-2-fluorophenyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-bromo-2-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMVTKVCVRFVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives have a broad spectrum of biological activities. They are often used in the synthesis of drug molecules due to their ability to bind with high affinity to multiple receptors.

Mode of Action

It is known that pyrimidine derivatives interact with their targets, leading to changes in the target’s function. This interaction often involves the formation of a new bond between the pyrimidine derivative and its target.

Biochemical Pathways

It is known that pyrimidine derivatives can affect a variety of biochemical pathways, leading to a range of downstream effects.

Result of Action

It is known that pyrimidine derivatives can have a variety of effects, depending on their specific targets and the pathways they affect.

Action Environment

The action, efficacy, and stability of 5-(4-Bromo-2-fluorophenyl)pyrimidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature.

Biologische Aktivität

5-(4-Bromo-2-fluorophenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and potential applications in various therapeutic areas.

- Molecular Formula : CHBrF N

- Molecular Weight : Approximately 251.07 g/mol

The compound features a pyrimidine ring substituted with a 4-bromo-2-fluorophenyl group, which imparts unique electronic properties due to the presence of both bromine and fluorine atoms. These substituents enhance its reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug development.

Pharmacological Activities

This compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit potent anti-inflammatory effects. These compounds are believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

2. Anticancer Properties

The compound has shown promise in oncology research, particularly as an inhibitor of specific kinases involved in cancer progression. Derivatives of this compound have demonstrated activity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

4. Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties, and this compound may contribute to this activity through its structural characteristics. Studies have shown that certain pyrimidines can inhibit bacterial growth and may be effective against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The following table summarizes key comparisons with structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-(4-Fluorophenyl)pyrimidine | Lacks bromine; less reactive | Simpler electronic properties |

| 5-Bromo-2-phenylpyrimidine | Contains a phenyl group instead of fluorophenyl | Altered biological activity |

| 5-Bromo-2-(4-chlorophenyl)pyrimidine | Contains chlorine instead of fluorine | Different electronic properties |

The presence of both bromine and fluorine in this compound enhances its reactivity and makes it a versatile intermediate for further modifications aimed at improving biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrimidine derivatives:

- Inhibition Studies : A study investigating various pyrimidines found that modifications at specific positions significantly affected their inhibitory potency against target proteins involved in disease pathways .

- Synthesis and Evaluation : In another research effort, a library of pyrimidine derivatives was synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that certain modifications led to enhanced potency compared to parent compounds.

- Mechanism of Action : The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific receptors or enzymes involved in disease processes, although detailed mechanistic studies are still needed .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

5-(4-Bromo-2-fluorophenyl)pyrimidine is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors in various biological pathways, particularly in cancer treatment:

- Inhibitors of Endothelin Receptors : Compounds derived from this pyrimidine have been identified as potent inhibitors of endothelin receptors, which are implicated in cardiovascular diseases .

- Cancer Therapeutics : The compound is also related to the synthesis of fluorinated nucleoside analogs that exhibit anticancer activity, similar to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent .

2. Muscle Function Modulators

Another significant application is in the development of muscle function enhancers. For instance, it is a precursor for synthesizing reldesemitiv, a drug aimed at treating conditions that lead to diminished muscle function by acting on troponin complexes .

Material Science Applications

Beyond pharmaceuticals, this compound is utilized in material science:

- Organic Electronics : The compound serves as a building block for push-pull molecules used in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new derivatives of this compound demonstrated its efficacy as an anticancer agent. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro and showed promising results against various cancer cell lines.

Case Study 2: Development of Muscle Activators

Research involving the synthesis of reldesemitiv highlighted the role of this compound as a critical intermediate. Clinical trials indicated that this compound could significantly improve muscle function in patients with specific muscular disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 5-(4-Bromo-2-fluorophenyl)pyrimidine with analogous pyrimidine derivatives:

Key Observations :

- Electron-withdrawing substituents (Br, F) improve stability and DNA-binding affinity compared to electron-donating groups (e.g., CH₃) .

- Aromatic heterocycles (e.g., thiophene) alter π-π stacking interactions, affecting biological activity .

Antitumor Activity

- This compound : Exhibits strong DNA-binding via electrostatic/groove interactions, a critical mechanism for antitumor activity .

- Analogues with Cl or CH₃ substituents : Show reduced cytotoxicity in MCF-7 breast cancer cells (e.g., 5-(4-chlorophenyl)pyrimidine derivatives had 44.16% cell survival vs. 23.68% for bromo-fluoro derivatives) .

- MEK Inhibitors (e.g., MEK162) : Contain the 4-bromo-2-fluorophenyl moiety, highlighting its role in kinase inhibition .

Pharmacokinetic Properties

Vorbereitungsmethoden

Suzuki Coupling Method Using 2,5-Dibromopyridine and 4-Fluorobenzeneboronic Acid

One of the most effective and widely reported methods for synthesizing 5-(4-bromo-2-fluorophenyl)pyrimidine derivatives involves Suzuki-Miyaura cross-coupling reactions. This method utilizes palladium catalysis to couple halogenated pyrimidine or pyridine derivatives with arylboronic acids.

- Starting Materials:

- 2,5-Dibromopyridine (0.50 mmol)

- 4-Fluorobenzeneboronic acid (0.55 mmol)

- Catalyst and Reagents:

- Palladium diacetate (Pd(OAc)2), 5 mol%

- Triphenylphosphine (PPh3), 10 mol%

- Potassium carbonate (K2CO3), 1.0 mmol

- Solvent System: Methanol and acetonitrile mixture (2:1, 6 mL)

- Conditions:

- Temperature: 50 °C

- Atmosphere: Nitrogen (inert)

- Time: 24 hours

- Workup:

- Filtration of solids

- Extraction with dichloromethane

- Washing with water and brine

- Drying over sodium sulfate

- Purification by column chromatography (petroleum ether/ethyl acetate 400:1)

- Yield: Up to 90–97% reported for similar compounds

- Characterization: White solid product confirmed by NMR and MS analysis

This method is regioselective and allows for the selective arylation at the 2-position of the pyridine ring, preserving the bromine substituent at the 5-position for further functionalization if needed.

Synthesis of 5-Bromo-2-fluoropyrimidine as a Related Precursor

A related patent describes the synthesis of 5-bromo-2-fluoropyrimidine, which can be a useful intermediate for further functionalization to introduce the 4-bromo-2-fluorophenyl substituent via cross-coupling reactions.

- Key Points:

- The method involves halogenation and substitution reactions under controlled temperature.

- Use of ice-cooled conditions and neutral or slightly basic aqueous media.

- Purification by recrystallization.

- Relevance: This method provides a route to the pyrimidine core with halogen substituents suitable for subsequent palladium-catalyzed coupling with 4-bromo-2-fluorophenyl boronic acid or equivalents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromopyridine, 4-Fluoroboronic acid, Pd(OAc)2, PPh3, K2CO3 | 50 °C, 24 h, N2 atmosphere, MeOH/CH3CN | 90–97 | High yield, regioselective, well-established | Requires Pd catalyst, inert atmosphere |

| One-Step Condensation | 2-Bromomalonaldehyde, amidines, AcOH, 3A molecular sieves | 80–100 °C, 5–8 h, acidic medium | 33–43 | Simple, low cost, one-step, scalable | Moderate yield, limited substrate scope |

| Halogenation/Recrystallization | Pyrimidine derivatives, halogen sources | Ice-cooled, aqueous media | Not specified | Suitable for precursor synthesis | Requires further steps for substitution |

Research Findings and Notes

- The Suzuki coupling approach is the most efficient and widely used for preparing aryl-substituted pyrimidines, including this compound, due to its high yield and selectivity under mild conditions.

- The one-step condensation method offers a cost-effective and straightforward alternative for synthesizing 5-bromo-2-substituted pyrimidines but may require optimization for the specific 4-bromo-2-fluorophenyl substituent.

- The choice of solvent and reaction atmosphere critically affects the reaction outcome; acidic solvents like glacial acetic acid facilitate condensation reactions, while inert atmospheres are essential for palladium-catalyzed cross-couplings.

- Characterization by ^1H NMR and mass spectrometry confirms the structure and purity of the synthesized compounds, with typical chemical shifts and molecular ion peaks consistent with the expected products.

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Screen solvents (e.g., DMF, THF) for optimal solubility and reactivity.

- Monitor reaction progress via TLC or HPLC-MS.

What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Basic

Key Techniques :

| Method | Observed Data | Reference |

|---|---|---|

| ¹H/¹³C NMR | Aromatic proton shifts (δ 7.2–8.5 ppm) | |

| X-ray Diffraction | Crystallographic parameters (e.g., space group P2₁/c) | |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 267.98 |

Advanced : For ambiguous cases, perform 2D NMR (COSY, NOESY) or compare with simulated spectra from computational tools (e.g., Gaussian).

How do the electron-withdrawing substituents (Br, F) influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced

The bromo and fluoro groups activate the pyrimidine ring toward nucleophilic attack due to their -I effects, but fluorine’s strong electronegativity can sterically hinder certain positions.

- Mechanistic Insight : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution .

- Experimental Validation : Compare reaction rates with analogs (e.g., 5-chloro derivatives) under identical conditions .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Advanced

Strategies :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Orthogonal Assays : Pair microbial inhibition studies with enzymatic assays (e.g., kinase inhibition profiling) .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate activity drivers .

What computational methods predict interactions between this compound and biological targets?

Advanced

Methodology :

Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., EGFR kinase). Parameterize halogen bonds for Br/F .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability in solvated environments .

QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data .

What are the environmental stability and degradation pathways of this compound under ambient conditions?

Advanced

Key Pathways :

- Photolysis : UV exposure leads to debromination or C-F bond cleavage. Monitor via HPLC-MS .

- Hydrolysis : Susceptibility in aqueous buffers (pH 7.4) correlates with substituent electronic effects. Use GC-MS to identify byproducts (e.g., fluorophenols) .

Q. Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH) over 4 weeks.

- Compare degradation rates in dark vs. light-exposed samples .

How can reaction yields be improved during scale-up synthesis?

Advanced

Optimization Strategies :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer .

- DoE (Design of Experiments) : Use JMP or Minitab to model solvent/base combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.